(2-((Diisopropylamino)methyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

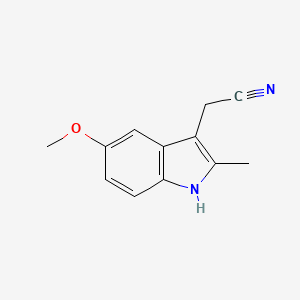

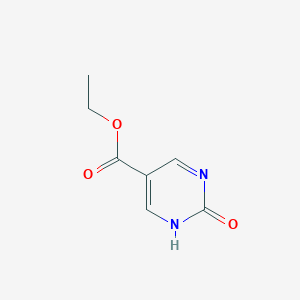

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 95753-26-7 . It has a molecular weight of 235.13 and its molecular formula is C13H22BNO2 .

Molecular Structure Analysis

The molecular structure of “(2-((Diisopropylamino)methyl)phenyl)boronic acid” is represented by the InChI code: 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . The Canonical SMILES representation is: B(C1=CC=CC=C1CN(C©C)C©C)(O)O .Physical And Chemical Properties Analysis

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” has a molecular weight of 235.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 235.1743591 g/mol .科学研究应用

Sugar-Binding Boronic Acids

(2-((Diisopropylamino)methyl)phenyl)boronic acid and similar compounds have been studied for their ability to bind carbohydrates. A class of carbohydrate-binding boronic acids, including ortho-hydroxymethyl phenylboronic acids, has shown superior performance in complexing glycosides under physiologically relevant conditions. This feature is significant as many cell-surface glycoconjugates present free 4,6-diols, making these boronic acids useful in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acid Ferrocene Derivatives

In the realm of organometallic chemistry, (2-((Diisopropylamino)methyl)phenyl)boronic acid and its derivatives have been utilized in the synthesis of bifunctional ferrocene derivatives. These derivatives are significant for their potential in asymmetric synthesis, as demonstrated by the high enantiomeric excess achieved in some studies (Batsanov et al., 2007).

Chromatography Applications

Boronic esters, including those derived from (2-((Diisopropylamino)methyl)phenyl)boronic acid, have been explored for their application in supercritical fluid chromatography. These derivatives can rapidly form under mild conditions and significantly alter retention characteristics, as demonstrated in the chromatographic analysis of insect and plant extracts (Shim, Wilson, & Morgan, 1993).

Protective Groups in Synthesis

In synthetic chemistry, boronic acids serve as protective groups for diols. The use of boronic esters like (2-((Diisopropylamino)methyl)phenyl)boronic acid facilitates the protection and deprotection of diols under mild conditions, which is crucial in the synthesis of complex organic compounds (Shimada et al., 2018).

Fluorescent Probes and Sensors

Boronic acids, including (2-((Diisopropylamino)methyl)phenyl)boronic acid derivatives, are utilized in developing fluorescent probes for detecting various biological and chemical species. The specific reactivity of boronic acids with diols and other nucleophilic species makes them suitable for designing selective sensors (Liu, Vedamalai, & Wu, 2013).

Multifunctional Compounds

Compounds like (2-((Diisopropylamino)methyl)phenyl)boronic acid, when combined with other functional groups such as aminophosphonic acid, open up new possibilities for applications in medicine, agriculture, and industrial chemistry. Their multifunctional nature allows for diverse applications, including biological labeling and separation (Zhang et al., 2017).

安全和危害

属性

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANVKXMUYIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467288 |

Source

|

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Diisopropylamino)methyl)phenyl)boronic acid | |

CAS RN |

95753-26-7 |

Source

|

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)